molecular formula C9H8N4O2 B1621139 5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide CAS No. 830341-31-6

5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide

Cat. No. B1621139
M. Wt: 204.19 g/mol
InChI Key: UQNJDBHOJZMJFS-UHFFFAOYSA-N
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Description

“5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide” is a compound that contains a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . This compound is related to a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, a Suzuki cross-coupling reaction was used in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides .


Molecular Structure Analysis

The molecular structure of “5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide” is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Chemical Reactions Analysis

The chemical reactions involving “5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide” could be diverse, depending on the conditions and reagents used. For instance, a Suzuki cross-coupling reaction was used in the synthesis of related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide” would depend on its molecular structure. For instance, the highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .

Future Directions

The future research on “5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide” could focus on further elucidating its mechanism of action, exploring its potential biological activities, and optimizing its synthesis process. The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-4-7(13-15-6)9(14)12-8-5-10-2-3-11-8/h2-5H,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNJDBHOJZMJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388025
Record name ST50833382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-pyrazin-2-yl-1,2-oxazole-3-carboxamide

CAS RN

830341-31-6
Record name ST50833382
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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